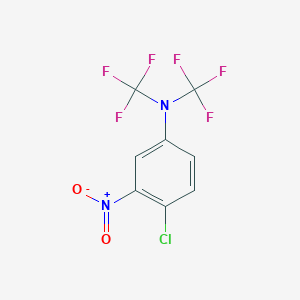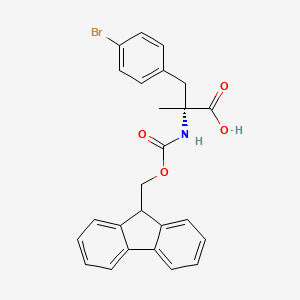
Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH) is an important amino acid derivative used in the synthesis of peptides and proteins. Fmoc-D-aMePhe(4-Br)-OH is a protected amino acid that is used in the Fmoc-based solid-phase peptide synthesis (SPPS) method, which is a widely used approach to synthesize peptides and proteins. Fmoc-D-aMePhe(4-Br)-OH has numerous advantages over the traditional methods of peptide synthesis, including increased efficiency, cost savings, and improved safety. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Fmoc-D-aMePhe(4-Br)-OH.
Scientific Research Applications
Fmoc-D-aMePhe(4-Br)-OH is used in a variety of scientific research applications. It is used in the synthesis of peptides and proteins for use in structural and functional studies. It is also used in the synthesis of peptide-based drugs and drug delivery systems. Fmoc-D-aMePhe(4-Br)-OH has been used in the development of peptide-based vaccines and in the study of enzyme-substrate interactions. Additionally, Fmoc-D-aMePhe(4-Br)-OH has been used in the synthesis of peptide-based inhibitors of enzymes and protein-protein interactions.
Mechanism of Action
Fmoc-D-aMePhe(4-Br)-OH is used in the Fmoc-based Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH) method as a protected amino acid. In this method, the Fmoc-D-aMePhe(4-Br)-OH is first attached to a solid support, such as a polystyrene resin. The Fmoc-D-aMePhe(4-Br)-OH is then deprotected and reacted with another amino acid, forming a peptide bond. This process is repeated until the desired peptide is synthesized. The Fmoc-D-aMePhe(4-Br)-OH is then removed from the solid support, and the peptide is purified and analyzed.
Biochemical and Physiological Effects
Fmoc-D-aMePhe(4-Br)-OH is a protected amino acid, and as such, it does not have any direct biochemical or physiological effects. However, the peptides and proteins synthesized using Fmoc-D-aMePhe(4-Br)-OH may have biochemical and physiological effects. For example, peptide-based drugs and drug delivery systems synthesized using Fmoc-D-aMePhe(4-Br)-OH may have direct effects on the body. Similarly, peptide-based inhibitors of enzymes and protein-protein interactions synthesized using Fmoc-D-aMePhe(4-Br)-OH may have indirect effects on the body.
Advantages and Limitations for Lab Experiments
The Fmoc-based Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH) method has numerous advantages for lab experiments. The method is fast, efficient, and cost-effective, and it is also safe and reliable. Furthermore, the method is highly reproducible and can be used to synthesize a wide variety of peptides and proteins. However, the method is not without its limitations. The method is not suitable for the synthesis of large peptides or proteins, and the Fmoc-D-aMePhe(4-Br)-OH must be carefully deprotected in order to avoid side reactions.
Future Directions
The Fmoc-based Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH) method is a valuable tool for the synthesis of peptides and proteins. There are numerous potential future directions for Fmoc-D-aMePhe(4-Br)-OH. For example, Fmoc-D-aMePhe(4-Br)-OH could be used in the synthesis of peptide-based drugs and drug delivery systems with improved efficacy and safety. Additionally, Fmoc-D-aMePhe(4-Br)-OH could be used in the development of peptide-based inhibitors of enzymes and protein-protein interactions with improved selectivity and potency. Finally, Fmoc-D-aMePhe(4-Br)-OH could be used in the synthesis of larger peptides and proteins with improved efficiency and accuracy.
Synthesis Methods
The Fmoc-based Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH) method is a solid-phase peptide synthesis (Fmoc-alpha-methyl-D-4-bromophenylalanine (Fmoc-D-aMePhe(4-Br)-OH)) method that uses Fmoc-D-aMePhe(4-Br)-OH as a protected amino acid. In this method, the amino acid is first attached to a solid support, such as a polystyrene resin. The Fmoc-D-aMePhe(4-Br)-OH is then deprotected and reacted with another amino acid, forming a peptide bond. This process is repeated until the desired peptide is synthesized. The Fmoc-D-aMePhe(4-Br)-OH is then removed from the solid support, and the peptide is purified and analyzed.
properties
IUPAC Name |
(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVZPFIZDGCWIL-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)

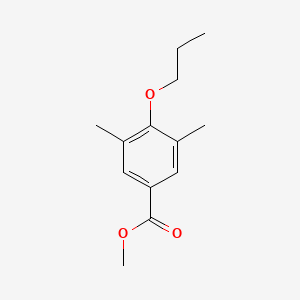

![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)

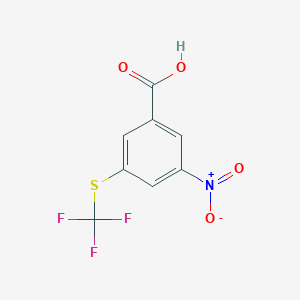
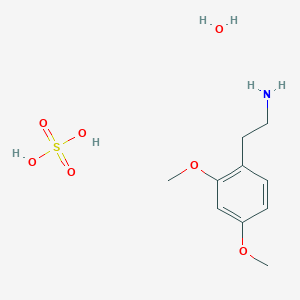
![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)


